molecular formula C17H20N4O3 B7450730 N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide

N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide

Cat. No.: B7450730
M. Wt: 328.4 g/mol
InChI Key: FMSWFBGCEPPEMQ-UHFFFAOYSA-N
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Description

N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves the use of 2-aminophenol as a precursor. Various catalysts, such as nanocatalysts and metal catalysts, can be used to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide include other benzoxazole derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-2-15(22)21-7-5-12(6-8-21)17(23)19-10-11-3-4-13-14(9-11)24-20-16(13)18/h2-4,9,12H,1,5-8,10H2,(H2,18,20)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSWFBGCEPPEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NCC2=CC3=C(C=C2)C(=NO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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